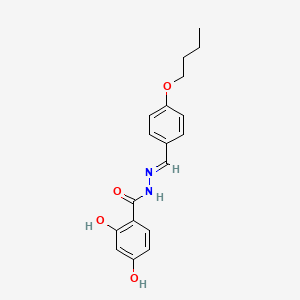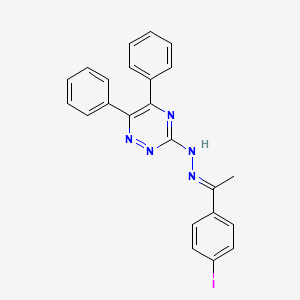![molecular formula C19H19N3O4S B3857703 N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B3857703.png)
N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide
Descripción general
Descripción
N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide, also known as NAPB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide is not fully understood, but studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways in cells. For example, N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell signaling and regulation. The compound has also been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide has been shown to exhibit a range of biochemical and physiological effects in cells and organisms. In addition to its anti-cancer and neuroprotective properties, the compound has also been shown to have anti-inflammatory and antioxidant effects. Studies have suggested that N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide may help to reduce oxidative stress and inflammation in cells and tissues, which could have implications for the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide in lab experiments is its potent activity against cancer cells. The compound has been shown to be effective against a range of cancer cell lines, which makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. However, there are also some limitations to using N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide in lab experiments. For example, the compound may have off-target effects on other enzymes and signaling pathways, which could complicate data interpretation.
Direcciones Futuras
There are many potential future directions for the use of N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide in scientific research. One area of interest is the development of new cancer therapies based on the compound. Researchers are also interested in exploring the potential use of N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. In addition, there is ongoing research aimed at understanding the mechanisms of action of N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide and identifying new targets for the compound. Overall, N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide is a promising compound with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of cancer biology. Studies have shown that N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer cells. The compound has been shown to induce cell death through a variety of mechanisms, including apoptosis and autophagy.
In addition to its anti-cancer properties, N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound can protect neurons from oxidative stress and reduce inflammation in the brain. This suggests that N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide may have potential as a therapeutic agent for these diseases.
Propiedades
IUPAC Name |
N-[3-(4-nitroanilino)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-22(24)18-9-7-17(8-10-18)20-12-3-13-21-27(25,26)19-11-6-15-4-1-2-5-16(15)14-19/h1-2,4-11,14,20-21H,3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROYCCIIZVIHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-methylphenoxy)ethyl]morpholine oxalate](/img/structure/B3857623.png)



![4-[2-(2-fluorobenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3857667.png)
![1-[2-(2-phenoxyethoxy)ethyl]piperidine](/img/structure/B3857670.png)

![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3857680.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-phenylacetamide](/img/structure/B3857695.png)

![3-[(2-thienylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857714.png)
![2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857726.png)
![3-methyl-N-{4-[(5-methyl-3-furoyl)amino]phenyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B3857732.png)